molecular formula C17H18F3N5O2S2 B13368652 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368652
M. Wt: 445.5 g/mol
InChI Key: QZVIEMKQIBSAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a versatile scaffold for various biological activities.

Properties

Molecular Formula

C17H18F3N5O2S2

Molecular Weight

445.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18F3N5O2S2/c1-29(26,27)24-7-3-5-12(10-24)15-21-22-16-25(15)23-14(28-16)9-11-4-2-6-13(8-11)17(18,19)20/h2,4,6,8,12H,3,5,7,9-10H2,1H3

InChI Key

QZVIEMKQIBSAHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

For industrial-scale production, the synthesis is often optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group attached to the piperidine ring serves as a reactive site for nucleophilic substitutions. For example:

  • Displacement with amines : Under basic conditions (e.g., K₂CO₃ in DMF), the methylsulfonyl group can be replaced by primary or secondary amines to yield piperidine derivatives with altered pharmacological profiles.

  • Halogenation : Reaction with halide ions (e.g., KI in acetone) replaces the methylsulfonyl group with iodine, enabling further functionalization.

Oxidation and Reduction Reactions

  • Oxidation of the thiadiazole ring : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives, which modulate electronic properties and biological activity.

  • Reduction of the triazole ring : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity and reactivity.

Cycloaddition and Ring-Opening Reactions

The triazolo-thiadiazole core participates in 1,3-dipolar cycloadditions with alkynes or nitriles under microwave irradiation, forming fused pyrazole or tetrazole rings . These reactions are facilitated by the electron-deficient nature of the thiadiazole ring.

Functionalization via Cross-Coupling

  • Suzuki-Miyaura coupling : The trifluoromethylbenzyl group undergoes palladium-catalyzed coupling with aryl boronic acids, introducing diverse aryl substituents. For example, coupling with 4-fluorophenylboronic acid yields a biphenyl derivative with enhanced lipophilicity.

  • Buchwald-Hartwig amination : The benzyl position reacts with amines in the presence of Pd(OAc)₂/XPhos, enabling nitrogen-based modifications.

Alkylation and Acylation

  • N-Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH), forming quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride or benzoyl chloride introduces acyl groups, enhancing steric bulk and hydrogen-bonding capacity.

Stability and Degradation Pathways

  • Hydrolytic stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic (HCl) or basic (NaOH) conditions, cleaving the thiadiazole ring.

  • Photodegradation : Exposure to UV light induces cleavage of the trifluoromethylbenzyl group, forming phenolic byproducts.

Implications for Medicinal Chemistry

The reactivity profile of this compound enables targeted modifications to optimize drug-like properties. For instance:

  • Introducing electron-withdrawing groups via Suzuki coupling improves metabolic stability.

  • Oxidation of the thiadiazole ring enhances interactions with hydrophobic enzyme pockets.

This multifaceted reactivity underscores its potential as a versatile scaffold in drug discovery.

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of various cellular processes, making it a potential therapeutic agent for diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of the triazole and thiadiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H25N5O2S2
  • Molecular Weight : 431.6 g/mol
  • IUPAC Name : 3-(1-methylsulfonylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Research indicates that this compound acts as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a critical role in cellular metabolism and energy production. Inhibition of PDHK can lead to increased pyruvate dehydrogenase activity and enhanced glucose oxidation . This mechanism is particularly relevant in the context of metabolic disorders and cancer treatment.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Its ability to inhibit PDHK suggests that it may enhance the sensitivity of cancer cells to chemotherapy by promoting oxidative phosphorylation over glycolysis. This shift can lead to reduced tumor growth and improved patient outcomes in various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

StudyFindings
Study 1 Investigated the effects of the compound on cancer cell lines; results showed a reduction in cell viability and increased apoptosis in treated cells compared to controls.
Study 2 Evaluated antimicrobial efficacy against common pathogens; demonstrated potent activity with MIC values comparable to established antibiotics.
Study 3 Explored the pharmacokinetics and toxicity profile in animal models; indicated favorable absorption and low toxicity at therapeutic doses.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives to enhance efficacy and reduce side effects. The structural modifications have shown promise in increasing selectivity for PDHK inhibition while minimizing off-target effects .

Q & A

Q. Q1. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like the target compound?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide in basic ethanol, followed by reaction with substituted carboxylic acids in phosphorus oxychloride (POCl₃) to form the thiadiazole ring. For example, 4-amino-5-aryl-1,2,4-triazole-3-thiol intermediates are condensed with aromatic acids under POCl₃-mediated conditions to yield the fused triazolo-thiadiazole core . Key steps include optimizing stoichiometry (e.g., 5:1 molar ratio of POCl₃ to acid) and reflux duration (6–16 hours) to maximize yields (49–60%) .

Q. Q2. How are structural features of triazolo-thiadiazole derivatives validated experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • 1H NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylsulfonyl/trifluoromethyl groups (e.g., δ 3.2 ppm for CH₃SO₂).
  • X-ray crystallography : Confirms planarity of the triazolo-thiadiazole core (mean deviation <0.013 Å) and dihedral angles (e.g., 74.34° between thiadiazole and aryl rings) .
  • Elemental analysis : Validates purity (>98% by HPLC) and molecular formula .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to resolve low yields in the cyclization step?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Temperature control : Refluxing in POCl₃ at 80–110°C for 6–16 hours to activate electrophilic intermediates .
  • Solvent selection : Using anhydrous ethanol or DMF to stabilize reactive intermediates.
  • Catalytic additives : Introducing KOH (55 mmol) during dithiocarbazinate formation improves cyclization efficiency .
    Example : A 16-hour reflux in POCl₃ increased yields from 30% to 49% for a triazolo-thiadiazole analog .

Q. Q4. What computational methods are used to predict the biological activity of triazolo-thiadiazole derivatives?

Methodological Answer:

  • Molecular docking : Targets enzymes like p38 MAP kinase or 14-α-demethylase (PDB: 3LD6) to assess binding affinity. The methylsulfonyl and trifluoromethyl groups enhance hydrophobic interactions with active sites .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with antifungal IC₅₀ values .
    Case Study : Docking of a triazolo-thiadiazole analog into 3LD6 revealed hydrogen bonding with Tyr118 and π-π stacking with Phe228, suggesting anti-fungal potential .

Q. Q5. How do structural modifications (e.g., methylsulfonyl vs. trifluoromethyl) impact pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Trifluoromethyl groups increase logP (e.g., +0.5 units), enhancing membrane permeability.
  • Metabolic stability : Methylsulfonyl groups reduce CYP450-mediated oxidation due to electron-withdrawing effects.
  • Solubility : Polar substituents (e.g., piperidinyl) improve aqueous solubility but may reduce bioavailability .
    Data : A derivative with 3-(trifluoromethyl)benzyl showed 2.5-fold higher plasma exposure than its methyl analog in rodent models .

Analytical and Data Interpretation Challenges

Q. Q6. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., 6.8–8.5 ppm).
  • Crystallography : Identifies conformational isomers (e.g., axial vs. equatorial orientation of the piperidinyl group) .
    Example : NOESY correlations confirmed the spatial proximity of the trifluoromethylbenzyl group to the triazole ring in a crystal structure .

Q. Q7. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant Candida albicans 14-α-demethylase) and controls.
  • Structure-activity cliffs : Identify critical substituents (e.g., methylsulfonyl at C3 vs. C6) via pairwise activity comparisons .
    Case Study : A 3-methylsulfonyl analog showed IC₅₀ = 1.2 µM against Aspergillus fumigatus, while a 6-substituted derivative was inactive, highlighting positional sensitivity .

Tables of Key Data

Q. Table 1: Synthesis Conditions for Triazolo-Thiadiazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, reflux (6–16 h)49–60
Intermediate PurificationRecrystallization (EtOH:DMF 1:1)85–90
Final Product PurityHPLC (C18 column, MeCN:H₂O 70:30)>98

Q. Table 2: Biological Activity of Selected Analogs

Substituent (R)Target EnzymeIC₅₀ (µM)Reference
3-(Methylsulfonyl)14-α-Demethylase1.2
6-(Trifluoromethyl)p38 MAP Kinase0.8
3,6-DisubstitutedCYP51 (Aspergillus)3.5

Critical Analysis of Evidence

  • Contradictions : Variability in reaction yields (30–60%) across studies suggests sensitivity to solvent purity and POCl₃ freshness .
  • Gaps : Limited data on in vivo toxicity and metabolic pathways for methylsulfonyl/trifluoromethyl derivatives.
  • Recommendations : Prioritize crystallography to resolve conformational ambiguities and validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.